(R)-3-(1-Aminopropyl)benzonitrile
Description
Properties
IUPAC Name |
3-[(1R)-1-aminopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYQHXDJIYSGKO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 3 1 Aminopropyl Benzonitrile
Enantioselective Synthesis Strategies
The creation of the single desired stereoisomer of 3-(1-Aminopropyl)benzonitrile (B11731696) is paramount, and this is achieved through several key enantioselective strategies. These methods introduce chirality in a controlled manner, leading to the desired (R)-enantiomer with high fidelity.
Asymmetric Catalysis Approaches
Asymmetric catalysis stands as a highly efficient and atom-economical approach for synthesizing chiral molecules. acs.org This strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of (R)-3-(1-Aminopropyl)benzonitrile, the primary catalytic methods involve the asymmetric transformation of a prochiral precursor.
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. acs.orgnih.gov This approach typically involves the hydrogenation of a prochiral imine, enamine, or related unsaturated nitrogen-containing substrate using a chiral catalyst composed of a transition metal (such as rhodium, iridium, or ruthenium) and a chiral ligand. acs.orgresearchgate.net The direct asymmetric hydrogenation of the corresponding prochiral imine, 3-(1-iminopropyl)benzonitrile, offers a direct, atom-economical, and green route to the target amine. acs.org
The process is highly valued for its excellent chemo-, regio-, and enantioselectivity. acs.org The success of these reactions is heavily dependent on the design and synthesis of chiral phosphorus ligands, which create a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogen addition. acs.orgnih.gov While challenges such as substrate hydrolysis and the presence of E/Z isomers in imines exist, significant progress has been made, enabling highly efficient syntheses. nih.gov
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Imines This table presents catalysts commonly used for the asymmetric hydrogenation of imines to produce chiral amines, illustrating typical performance. Data is representative of the field and not specific to the synthesis of this compound.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ir/(S,S)-f-Binaphane | N-Alkyl α-aryl imines | High | up to 90% | acs.orgnih.gov |
| Rh/ZhaoPhos | 2-Substituted Indoles | High | High | acs.orgnih.gov |
| Pd/C4-TunePhos | Cyclic Imines | High | 86-95% | nih.gov |
| Ni-based catalyst | Oximes | up to 99% | up to 99% | researchgate.net |
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. youtube.com For the preparation of chiral aminonitriles, the organocatalytic asymmetric Strecker reaction is a prominent method. mdpi.comresearchgate.net This reaction involves the addition of a cyanide source to an achiral imine, catalyzed by a chiral organocatalyst, to produce an enantioenriched α-aminonitrile. mdpi.com
This approach avoids the use of transition metals and often proceeds under mild conditions. consensus.app The catalyst, typically a chiral Brønsted acid, thiourea (B124793) derivative, or amine, activates the imine and controls the facial selectivity of the nucleophilic attack by the cyanide ion. researchgate.netthieme-connect.com This methodology provides a direct and economically practical route to a wide range of chiral α-amino acids and their derivatives, including this compound. researchgate.net
Table 2: Organocatalysts for Asymmetric Strecker-Type Reactions This table shows examples of organocatalysts used for the synthesis of chiral α-aminonitriles, demonstrating the versatility of this approach.
| Catalyst Type | Substrate | Cyanide Source | Yield | Enantiomeric Excess (ee, %) | Reference |
| Chiral Disulfonimide | Aldehydes, Carbamates, Allyltrimethylsilane | - | Good | High | nih.gov |
| Camphor Sulfonyl Crown-Ether-Calix mdpi.comarene | Imines | KCN | High | High | thieme-connect.com |
| BINAM-prolinamides | Isatins, Ketones | - | Good | up to 97% | mdpi.com |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. rsc.org For the synthesis of chiral amines like this compound, transaminases (TAs) are particularly important enzymes. rsc.orgresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone precursor, in this case, 3-(1-oxopropyl)benzonitrile. mdpi.com
The key advantages of using transaminases are their excellent enantioselectivity, often exceeding 99% ee, and their operation in aqueous media under mild pH and temperature conditions. mdpi.comresearchgate.net The reaction equilibrium can be a challenge, but strategies such as using an excess of the amine donor or removing the ketone byproduct (e.g., acetone) can drive the reaction to completion. mdpi.com This method has been successfully applied to the kilogram-scale synthesis of chiral amines, demonstrating its industrial viability. researchgate.net
Another biocatalytic approach involves aldoxime dehydratases, which can be engineered for the synthesis of various aromatic nitriles from the corresponding aldoximes under mild conditions. nih.gov Furthermore, engineered hemoproteins have been developed for the asymmetric N-H carbene insertion into aromatic amines, offering a novel route to chiral amine derivatives. rochester.edu
Chiral Auxiliary-Mediated Synthesis
One of the classical and most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. numberanalytics.comwikipedia.org In this strategy, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule, the auxiliary. wikipedia.org This creates a chiral complex where the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically enriched product. nih.gov After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For the synthesis of this compound, a suitable prochiral precursor would be attached to an auxiliary. A subsequent diastereoselective addition of a propyl equivalent or a related transformation would establish the desired stereocenter. While effective, this method is less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps. numberanalytics.com
Enantioselective Dearomatization Reactions
Catalytic asymmetric dearomatization has emerged as a powerful strategy for converting simple, flat aromatic compounds into complex, three-dimensional molecules with high value. rsc.org These reactions expand the chemical space by disrupting the aromaticity of a heteroaromatic or carbocyclic ring to install new stereocenters. rsc.org
While highly innovative, the direct application of an enantioselective dearomatization reaction to the synthesis of this compound is less common. The core benzonitrile (B105546) ring is highly stable, and its dearomatization would represent a significant and likely unnecessary synthetic challenge. However, related strategies, such as the dearomatization of pyridine (B92270) derivatives to access chiral piperidines, have been successfully developed. nih.gov These methods often employ anion-binding catalysis or transition metal catalysis to achieve high enantioselectivity. rsc.org While not a primary route to this specific target, the principles of asymmetric dearomatization represent a frontier in synthetic methodology.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to create the desired stereocenter by using a chiral auxiliary or substrate that influences the stereochemical outcome of the reaction.
One effective strategy involves the use of chiral starting materials that guide the formation of the new stereocenter. For instance, the cyclodehydration of racemic γ-aryl-δ-oxoesters with a chiral agent like (R)- or (S)-phenylglycinol can stereoselectively produce bicyclic δ-lactams. nih.gov Subsequent reduction of these lactams leads to the formation of enantiopure 3-arylpiperidines. nih.gov This principle can be adapted for the synthesis of this compound by selecting appropriate chiral substrates that favor the formation of the (R)-configuration at the α-carbon of the aminopropyl group. The success of this approach hinges on the ability of the chiral substrate to effectively control the stereochemistry of the newly formed chiral center.
Another approach involves the asymmetric synthesis of 3,3-disubstituted isoindolinones through chiral phase transfer catalysis. nih.gov This method utilizes a chiral catalyst to control the stereochemical outcome of the cyclization reaction, leading to high enantioselectivity. nih.gov While not a direct synthesis of this compound, the principles of using chiral catalysts to direct the formation of a stereocenter are applicable.
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This process combines a kinetic resolution with in situ racemization of the starting material. For DKR to be effective, the starting material must be able to interconvert between its (R) and (S) enantiomers under the reaction conditions. wikipedia.orgillinois.edu A catalyst then selectively reacts with one enantiomer at a much faster rate than the other. wikipedia.org
In the context of synthesizing this compound, a suitable racemic precursor, such as a corresponding ketone or imine, could be subjected to DKR. For example, a chemoenzymatic DKR process could involve the use of a lipase (B570770) and a metal catalyst. wikipedia.org The enzyme would selectively acylate one enantiomer of a racemic alcohol precursor, while the metal catalyst facilitates the racemization of the remaining alcohol, allowing for a theoretical yield of up to 100% of the desired enantiomerically enriched product. wikipedia.orgwikipedia.org The application of DKR has been successfully demonstrated in the synthesis of various chiral compounds, including axially chiral benzonitriles and biaryl atropisomers. nih.govnih.govrsc.org
Resolution of Racemic Mixtures
When a racemic mixture of 3-(1-Aminopropyl)benzonitrile is synthesized, various resolution techniques can be employed to separate the (R)- and (S)-enantiomers.
Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org For a racemic amine like 3-(1-Aminopropyl)benzonitrile, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. libretexts.org The resulting diastereomeric salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, can then be separated. After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. libretexts.org This method has been historically significant and is still used, particularly in industrial-scale resolutions. google.comgoogle.com
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. wikipedia.org Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol or amine at a much faster rate than the other. youtube.com This results in the formation of an enantioenriched product and the unreacted, enantioenriched starting material. youtube.com
For the resolution of racemic 3-(1-Aminopropyl)benzonitrile, an enzymatic acylation could be employed. One enantiomer would be selectively acylated by the enzyme, allowing for its separation from the unreacted enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). nih.gov Various factors, including the choice of enzyme, solvent, and acylating agent, can significantly impact the effectiveness of the resolution. mdpi.com While kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer, it is a widely used and effective method for producing enantiomerically pure compounds. wikipedia.org
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation as they pass through the chromatography column. csfarmacie.czyoutube.com
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation, with at least one of these interactions being stereochemically dependent. csfarmacie.cz
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.czresearchgate.netsigmaaldrich.com For the separation of (R)- and (S)-3-(1-Aminopropyl)benzonitrile, a suitable chiral column would be selected based on the compound's structure. For instance, zwitterionic chiral columns have shown versatility in separating free amino acids and their derivatives. chiraltech.com The choice of mobile phase is also crucial for achieving optimal separation. chiraltech.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for both the analysis of enantiomeric purity and the preparative separation of enantiomers. csfarmacie.cz
Chemical Reactivity and Derivatization of R 3 1 Aminopropyl Benzonitrile
Reactions at the Nitrile Functionality
The nitrile group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This allows for a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis and Amidation Pathways
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. scribd.com This transformation can be carried out under either acidic or basic conditions. openstax.orglibretexts.orgyoutube.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. youtube.comlibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.comlibretexts.org This initially forms an imine anion, which is then protonated to yield an amide. libretexts.orglibretexts.org Under milder conditions, the reaction can be stopped at the amide stage. youtube.com However, with more vigorous conditions, such as heating, the amide will undergo further hydrolysis to produce a carboxylate salt. youtube.com For instance, benzonitrile (B105546) can be hydrolyzed to benzoic acid in the presence of an aqueous solution of barium hydroxide at elevated temperatures. google.com
| Reagent/Catalyst | Conditions | Product |
| Acid (e.g., H2SO4) | Heat | 3-(1-Aminopropyl)benzoic acid |
| Base (e.g., NaOH) | Mild conditions | 3-(1-Aminopropyl)benzamide |
| Base (e.g., Ba(OH)2) | 90-105°C | Barium salt of 3-(1-aminopropyl)benzoic acid |
Reduction to Amines
The nitrile group can be reduced to a primary amine (R-CH2NH2). chemguide.co.uk A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is commonly used for this transformation. openstax.orglibretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition results in a dianion, which upon aqueous workup, yields the primary amine. openstax.orglibretexts.orglibretexts.org
Catalytic hydrogenation is another effective method for nitrile reduction. chemguide.co.uk Various metal catalysts, including palladium, platinum, and nickel, can be employed in the presence of hydrogen gas at elevated temperatures and pressures. chemguide.co.uk For example, ruthenium-based catalysts have been shown to be effective for the selective reduction of benzonitriles to their corresponding primary amines. thieme-connect.de
| Reagent/Catalyst | Conditions | Product |
| Lithium aluminum hydride (LiAlH4) | Ether solvent, followed by aqueous workup | 3-(1,3-Diaminopropyl)benzene |
| H2 / Metal Catalyst (Pd, Pt, Ni) | High temperature and pressure | 3-(1,3-Diaminopropyl)benzene |
| Ruthenium complexes | Varies (e.g., H2, THF, 80°C) | 3-(1,3-Diaminopropyl)benzene |
Nucleophilic Addition Reactions
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. openstax.org Grignard reagents, for example, add to nitriles to form an intermediate imine anion, which upon hydrolysis, yields a ketone. openstax.orglibretexts.orgchadsprep.com This reaction provides a useful route for the synthesis of ketones from nitriles.
Organometallic reagents can add to nitriles to form new carbon-carbon bonds. For instance, the addition of organometallics to N-(α-haloacyl)-o-aminobenzonitrile derivatives can lead to the formation of benzodiazepine (B76468) structures. nih.gov
Reactions at the Amino Functionality
The primary amino group in (R)-3-(1-Aminopropyl)benzonitrile is a nucleophilic center and can readily participate in a variety of reactions, including acylation, alkylation, and arylation.
Acylation and Protection Strategies
The amino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often used to introduce various functional groups or as a strategy to protect the amine functionality during subsequent synthetic steps. wiley-vch.de An ideal protecting group should be introduced and removed under mild conditions with high yield and should not interfere with other reactions. wiley-vch.de For example, lipase-catalyzed acylation has been used for the kinetic resolution of chiral amines, where an acyl donor like diisopropyl malonate reacts selectively with one enantiomer. bme.hu
Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence.
| Acylating Agent | Conditions | Product |
| Acyl chloride (R-COCl) | Base (e.g., triethylamine) | N-Acyl derivative |
| Anhydride (B1165640) ((RCO)2O) | Varies | N-Acyl derivative |
| Diisopropyl malonate | Lipase (B570770) B from Candida antarctica, MTBE | (R)-N-(1-(3-cyanophenyl)propyl)-3-isopropoxy-3-oxopropanamide |
Amine Alkylation and Arylation
The nitrogen atom of the amino group can be alkylated or arylated to form secondary or tertiary amines. N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. nih.gov Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines with alcohols has also been reported as an efficient method. rsc.org
Arylation of amines can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide.
| Reagent | Catalyst/Conditions | Product |
| Alkyl halide (R-X) | Base | N-Alkyl derivative |
| Aldehyde/Ketone | Reducing agent (e.g., NaBH3CN) | N-Alkyl derivative |
| Aryl halide (Ar-X) | Palladium catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl derivative |
Chiral Auxiliary Formation
The primary amine group of this compound serves as a convenient handle for its temporary attachment to a prochiral molecule, thereby acting as a chiral auxiliary. This process guides the stereochemical outcome of a subsequent reaction on the prochiral substrate. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recovered for reuse.
One common strategy involves the condensation of the primary amine with a carbonyl group, such as an aldehyde or a ketone, to form a chiral imine or enamine. This newly formed chiral entity can then undergo diastereoselective reactions. For instance, the reaction with a prochiral ketone would generate a chiral imine that can be selectively reduced to produce a chiral secondary amine with high diastereomeric excess.
Another approach is the formation of a chiral amide by reacting this compound with a carboxylic acid or its derivative. The resulting amide can direct stereoselective transformations on the acyl portion of the molecule. For example, the diastereoselective alkylation of the α-carbon to the carbonyl group can be achieved by treating the amide with a strong base to form an enolate, followed by the addition of an electrophile. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face.
| Reactant | Reaction Type | Product Type | Stereochemical Control |
| Prochiral Ketone | Condensation | Chiral Imine | Diastereoselective Reduction |
| Carboxylic Acid | Acylation | Chiral Amide | Diastereoselective Alkylation |
Transformations Involving the Chiral Center
The chiral center of this compound is a key stereogenic element that can be either preserved or modified during chemical transformations. The ability to control the stereochemistry at this center is crucial for the synthesis of specific stereoisomers of target molecules.
In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. When this compound undergoes such reactions, the configuration of its chiral center is retained in the product.
A classic example is the SN2 reaction at a different site of a molecule containing the this compound moiety, where the chiral center itself is not the reaction site. For instance, if the nitrile group is reduced to a primary amine and then converted into a leaving group, a subsequent nucleophilic substitution at that position would proceed with inversion of configuration if it follows an SN2 mechanism, while the original chiral center remains unaffected.
Another example is the participation of the amine group in intramolecular cyclization reactions. The stereochemistry of the starting material dictates the relative stereochemistry of the newly formed ring system.
| Reaction Type | Description | Outcome |
| SN2 Reaction (at a remote site) | Nucleophilic substitution where the chiral center is not the reaction site. | Retention of configuration at the original chiral center. |
| Intramolecular Cyclization | The amine group participates in ring formation. | The stereochemistry of the product's ring system is determined by the starting material's configuration. |
Stereoconvergent synthesis is a powerful strategy where a mixture of stereoisomers of a starting material is converted into a single stereoisomer of the product. While less common for a single enantiomer like this compound, the principles can be applied in scenarios where a racemic mixture of 3-(1-aminopropyl)benzonitrile (B11731696) is used.
One approach involves dynamic kinetic resolution. In this process, the enantiomers of the racemic starting material are continuously interconverted while one enantiomer is selectively reacted. For example, the amine group of racemic 3-(1-aminopropyl)benzonitrile could be acylated using a chiral acylating agent in the presence of a catalyst that facilitates the racemization of the unreacted amine. This would ideally lead to the conversion of the entire racemic mixture into a single diastereomeric product.
Epimerization refers to the change in the configuration of a single chiral center in a molecule with multiple chiral centers. In the context of derivatives of this compound, epimerization studies are crucial for understanding the stability of the chiral center under various reaction conditions.
The carbon atom of the chiral center is benzylic and also alpha to a nitrile group, which can potentially be deprotonated under basic conditions, leading to racemization or epimerization if other chiral centers are present. Studies investigating the stability of the chiral center would involve subjecting derivatives of this compound to different pH values, temperatures, and catalysts to determine the conditions under which the stereochemical integrity is maintained or lost. For instance, treatment with a strong base could lead to the formation of a planar carbanion, which upon protonation can result in a mixture of stereoisomers. Research in this area aims to define the operational boundaries to prevent undesirable racemization during a synthetic sequence. A study on a related system involving a cyano moiety showed that an enamide strategy to remove a chiral auxiliary led to complete racemization due to the facile deprotonation at the α-position of the cyano group. researchgate.net
| Condition | Potential Outcome | Rationale |
| Strong Base | Racemization/Epimerization | Deprotonation at the chiral center leading to a planar carbanion. |
| High Temperature | Racemization/Epimerization | Increased rate of equilibrium between stereoisomers. |
| Acidic Conditions | Generally Stable | The protonated amine is less susceptible to deprotonation at the chiral center. |
Analysis of this compound Faces Data Scarcity
A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the stereochemical analysis and structural elucidation of the chemical compound this compound. While the methodologies for such analyses are well-established for a wide range of chiral molecules, their direct application to this specific benzonitrile derivative appears to be largely undocumented in publicly accessible research. This scarcity of specific data prevents a detailed, evidence-based discussion and the creation of data tables as requested.
The outlined analytical techniques, including Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration and conformational preferences of chiral compounds. However, without experimental data or computational studies performed on this compound, any discussion would remain purely theoretical and not focused on the compound .
General principles of these techniques are well-documented. For instance, Chiral NMR spectroscopy, through the use of chiral solvating or derivatizing agents, can differentiate between enantiomers by inducing diastereomeric interactions that result in distinct NMR signals. Similarly, VCD and ECD spectroscopy measure the differential absorption of circularly polarized light, providing a unique spectral fingerprint for each enantiomer that can be compared with theoretical calculations to assign the absolute configuration. ORD analysis, which measures the change in optical rotation with wavelength, also serves as a valuable tool in structural elucidation.
Despite the robustness of these methods, their application to this compound has not been detailed in the available scientific literature. Consequently, the creation of an article with "thorough, informative, and scientifically accurate content" including "detailed research findings" and "data tables" focusing solely on this compound is not feasible at this time. Further experimental investigation and publication of the results would be necessary to provide the specific information required for such an analysis.
Stereochemical Analysis and Structural Elucidation Methodologies
X-ray Crystallography for Absolute Configuration
Single-crystal X-ray diffraction is a powerful, non-empirical technique for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netresearchgate.netnih.gov This method provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise placement of each atom in the molecule.
Formation of Chiral Co-crystals or Derivatives
A significant challenge in X-ray crystallography is obtaining a single crystal of sufficient quality and size for diffraction analysis. researchgate.netnih.gov For liquid compounds or those that are difficult to crystallize on their own, the formation of a co-crystal with a suitable co-former can be an effective strategy. nih.govresearchgate.net In the case of (R)-3-(1-Aminopropyl)benzonitrile, which is a primary amine, co-crystallization with a chiral carboxylic acid can yield a diastereomeric salt that is more amenable to crystallization. researchgate.nettcichemicals.com The selection of the co-former is critical, and a variety of chiral acids can be screened to find one that forms a well-ordered crystal lattice with the target amine. The resulting co-crystal incorporates a molecule of known absolute configuration, which can aid in the structural determination. nih.gov
Table 1: Potential Chiral Co-formers for this compound
| Co-former Type | Example Co-formers | Rationale |
| Chiral Carboxylic Acids | (R)-Mandelic Acid, (S)-Camphorsulfonic Acid, Tartaric Acid | Forms diastereomeric salts with the amine, often leading to well-defined crystals. |
| Other Chiral Molecules | BINOL derivatives | Can form host-guest complexes or hydrogen-bonded adducts suitable for crystallization. nih.gov |
The process of co-crystal formation can be achieved through various methods, including slow evaporation from a solution containing stoichiometric amounts of the amine and the co-former, or by grinding the two components together. researchgate.netnih.gov
Anomalous Dispersion Techniques
The determination of the absolute configuration from X-ray diffraction data relies on the phenomenon of anomalous dispersion. researchgate.netias.ac.inwikipedia.org When the X-ray radiation used has an energy close to the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. researchgate.net This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l) are no longer identical. ias.ac.in By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute configuration of the molecule can be determined. wikipedia.org For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. Therefore, it is often advantageous to introduce a heavier atom into the crystal structure, either through derivatization of the molecule itself or by using a co-former containing a heavier element (e.g., a halogen or sulfur). tcichemicals.com
Chromatographic Methods for Enantiomeric Excess Determination
While X-ray crystallography provides the absolute configuration, chromatographic techniques are essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for separating enantiomers and quantifying their relative amounts. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the analysis of this compound, several types of CSPs could be employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a broad range of chiral compounds. nih.gov Given the basic nature of the primary amine, the mobile phase composition, including the type and concentration of organic modifiers and additives, would need to be optimized to achieve good peak shape and resolution. sielc.comrsc.org
Table 2: Illustrative Chiral HPLC Parameters for Amines
| Parameter | Typical Conditions |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, ID) rsc.org |
| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water with additives rsc.orggoogle.com |
| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) for peak shape improvement sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm, 254 nm) sielc.com |
Alternatively, derivatization of the amine with a chiral derivatizing agent can produce diastereomers that can be separated on a standard achiral HPLC column. google.com
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful technique for the separation of volatile enantiomers. chromatographyonline.com For primary amines like this compound, derivatization is typically required to improve volatility and chromatographic performance. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. nih.govsigmaaldrich.com The resulting amides are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of the enantiomers. chromatographyonline.comwiley.com
Table 3: Exemplary Chiral GC Parameters for Derivatized Amines
| Parameter | Typical Conditions |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based CSP (e.g., Chirasil-Val) nih.gov |
| Carrier Gas | Helium or Hydrogen wiley.com |
| Temperature Program | Isothermal or gradient elution, optimized for the specific analytes wiley.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The integration of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.
Theoretical and Computational Studies on R 3 1 Aminopropyl Benzonitrile
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, the aminopropyl side chain of (R)-3-(1-Aminopropyl)benzonitrile can rotate freely, leading to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to map the potential energy surface.
Detailed research findings indicate that computational methods, particularly Density Functional Theory (DFT), are employed to perform a systematic search of the conformational space. By rotating the key dihedral angles—such as the C-C-C-N and C-C-N-H bonds of the propyl amine group—a series of potential structures are generated. The energy of each structure is then calculated and minimized. This process results in an energy landscape that identifies low-energy, stable conformers and the energy barriers that separate them. The most stable conformer represents the most probable structure of the molecule in its ground state.
Table 1: Representative Calculated Relative Energies of this compound Conformers Note: This table is a representative example of data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) and does not represent experimentally verified values for this specific molecule.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -65.8° | 0.00 | 45.2 |
| 2 | 178.5° | 0.85 | 21.5 |
| 3 | 64.9° | 1.20 | 13.3 |
| 4 | -155.2° | 2.50 | 5.0 |
This analysis is fundamental, as the properties calculated in subsequent sections depend heavily on the correct identification of the most stable conformer or the ensemble of low-energy conformers.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a detailed picture of how electrons are distributed within the this compound molecule. These calculations are used to determine a variety of electronic properties that are key to understanding its reactivity and intermolecular interactions.
Commonly calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. epstem.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), such as around the nitrogen atoms of the amine and nitrile groups, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.
Table 2: Representative Calculated Electronic Properties of this compound Note: This table illustrates typical electronic properties derived from quantum chemical calculations. The values are for illustrative purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation (e.g., amine group) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (e.g., benzonitrile (B105546) ring) |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |
These calculations are foundational for predicting not only reactivity but also spectroscopic behavior.
Prediction of Spectroscopic Properties (e.g., VCD, ECD)
For chiral molecules, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are exceptionally powerful for determining the absolute configuration. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures the same in the UV-visible range for electronic transitions. nih.gov
Computational chemistry is essential for interpreting these spectra. The process involves:
Performing a conformational analysis (as in 5.1) to find all significant low-energy conformers.
Calculating the theoretical VCD and ECD spectra for each conformer.
Averaging the calculated spectra based on the predicted Boltzmann population of each conformer at a given temperature.
The resulting theoretical spectrum for the (R)-enantiomer is then compared to the experimentally measured spectrum. A good match between the signs and intensities of the spectral bands provides high confidence in the assignment of the absolute configuration. VCD is particularly sensitive to the stereochemistry of flexible molecules, while ECD is excellent for molecules with chromophores, such as the benzonitrile group in this compound. scite.airesearchgate.net The combination of both techniques offers a highly reliable method for stereochemical assignment. researchgate.netnih.gov
Reaction Mechanism Studies of Synthetic Pathways
The most common method for synthesizing α-aminonitriles is the Strecker reaction. mdpi.com This reaction typically involves an aldehyde or ketone, ammonia, and a cyanide source. wikipedia.org For this compound, the synthesis would likely proceed via an asymmetric variant of the Strecker reaction to control the stereochemistry at the chiral center.
Computational studies are employed to investigate the detailed step-by-step mechanism of such syntheses. These studies model the reaction in the presence of a chiral catalyst, which is responsible for inducing enantioselectivity. By mapping the entire reaction coordinate, chemists can understand how the catalyst interacts with the substrates to favor the formation of the desired (R)-enantiomer over the (S)-enantiomer.
For any chemical reaction, the transition state is the highest energy point on the reaction pathway between reactants and products. Locating and characterizing the geometry and energy of transition states is a primary goal of computational reaction mechanism studies. For the synthesis of this compound, this would involve identifying the transition states for key steps such as the catalyst-assisted addition of the cyanide ion to an imine intermediate. wikipedia.orgresearchgate.net
Analysis of the transition state structure reveals crucial geometric details, such as which bonds are breaking and forming. In an asymmetric synthesis, comparing the transition state leading to the (R)-product with the one leading to the (S)-product explains the origin of the enantioselectivity.
Once the energies of the reactants, intermediates, and transition states are calculated, the energy barriers (activation energies) for each step of the reaction can be determined. The activation energy is the difference in energy between the reactants and the transition state.
Table 3: Representative Calculated Energy Barriers for a Catalyzed Reaction Step Note: This table illustrates how computational data can be used to compare the pathways leading to different stereoisomers.
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) | Kinetic Preference |
| Formation of (R)-enantiomer | 15.2 | 10.5 | Favored |
| Formation of (S)-enantiomer | 17.8 | 13.1 | Disfavored |
According to transition state theory, a lower energy barrier corresponds to a faster reaction rate. By calculating and comparing the energy barriers for the pathways leading to the (R) and (S) products, computational models can predict the enantiomeric excess (ee) of a reaction, providing a theoretical basis for the observed experimental outcome.
Chiral Recognition and Interactions Modeling
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the fundamental principle behind enantioselective catalysis, chiral chromatography, and the specific interactions of drugs with biological targets.
Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are used to simulate the interaction of this compound with a chiral environment. For instance, a model could simulate its binding to the active site of a chiral catalyst or a chiral stationary phase used in HPLC. These models can identify the specific non-covalent interactions—such as hydrogen bonds, steric hindrance, or π-π stacking—that stabilize the complex with the (R)-enantiomer more than the complex with the (S)-enantiomer. Understanding these interactions at a molecular level is critical for designing more effective chiral catalysts or separation methods.
Analytical Methodologies for Process Monitoring and Purity Assessment
Development of Quantitative Analytical Methods
Quantitative analysis is essential for determining the precise amount of (R)-3-(1-Aminopropyl)benzonitrile in bulk materials and process samples. This is typically achieved through spectrophotometric and chromatographic techniques, each offering distinct advantages.
Spectrophotometric methods provide a simple and rapid means for quantification, often relying on the inherent ultraviolet (UV) absorbance of the benzonitrile (B105546) functional group or through the formation of a colored complex via derivatization of the primary amine.
While specific spectrophotometric assays developed exclusively for this compound are not widely published, methods for analogous aromatic amines can be adapted. A common strategy involves a derivatization reaction where the primary amine reacts with a specific reagent to form a product with a strong chromophore, which can then be measured by a UV-Vis spectrophotometer. For instance, reagents that react with primary amines to form colored compounds can be employed. nih.gov The absorbance of the resulting solution is proportional to the concentration of the amine, according to the Beer-Lambert law.
Another approach involves flow injection analysis, where the analyte reacts with reagents in a continuous stream to form a detectable compound, allowing for rapid and automated measurements. nih.gov For this compound, the benzonitrile ring provides a native chromophore for direct UV spectrophotometry, although this method may lack specificity in the presence of other UV-absorbing impurities.
Table 1: Illustrative Example of a Derivatization Strategy for Spectrophotometric Analysis
| Step | Description | Reactant Example | Resulting Product | Analytical Wavelength (λmax) |
| Derivatization | The primary amine of this compound reacts with a chromogenic agent. | 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) derivative | ~360 nm |
| Measurement | The absorbance of the resulting colored solution is measured. | - | Yellow-colored solution | - |
Chromatographic methods are the cornerstone of quantitative analysis for pharmaceutical compounds, offering high specificity, sensitivity, and the ability to separate the main component from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most prevalent technique for the quantitation of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. sielc.comsielc.com The benzonitrile moiety allows for sensitive detection using a UV detector. The method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. nih.gov A single marker can also be used for the quantitative analysis of multiple components, which can streamline quality control processes. nih.gov
Table 2: Typical HPLC Parameters for Quantitative Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid) sielc.comhelixchrom.com | Elutes the compound from the column; acid modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~220 nm helixchrom.com | The benzonitrile group absorbs UV light, allowing for detection and quantitation. |
| Injection Volume | 10 µL | A precise volume of the sample solution is introduced into the system. |
| Column Temp. | 25-30 °C | Maintains consistent retention times. |
Gas Chromatography (GC): GC is another powerful tool for quantitation, particularly for volatile and thermally stable compounds. While direct analysis of primary amines by GC can be challenging due to their polarity, which may cause peak tailing and poor reproducibility, specialized columns can overcome these issues. nih.gov For instance, columns like the Agilent CP-Volamine are specifically designed for the analysis of volatile amines, providing improved peak shape. nih.gov Quantification is typically performed using a Flame Ionization Detector (FID), which offers excellent linearity and sensitivity for organic compounds. To improve volatility and chromatographic performance, the amine can be derivatized prior to analysis. cat-online.com
Table 3: Typical GC Parameters for Amine Quantitation
| Parameter | Condition | Purpose |
| Column | Agilent CP-Volamine or similar amine-specific column nih.gov | Minimizes peak tailing and adsorption of the polar amine. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) | Provides a response proportional to the mass of carbon, allowing for quantitation. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte. |
Impurity Profiling and Detection
Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in the final product. For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.
The primary tool for impurity profiling is HPLC, due to its high resolving power. sielc.com A well-developed HPLC method can separate the main peak of this compound from peaks corresponding to various impurities. These impurities can include the unreacted starting ketone (3-acetylbenzonitrile), by-products from the reduction step, and, most critically, the undesired (S)-enantiomer. In syntheses involving transfer hydrogenation, components of the reducing system, such as triethylamine (B128534) and formic acid, could also be present as residual impurities. cardiff.ac.uk
Table 4: Potential Impurities in this compound Synthesis
| Impurity Name | Source | Analytical Method for Detection |
| 3-Acetylbenzonitrile | Unreacted starting material | RP-HPLC |
| (S)-3-(1-Aminopropyl)benzonitrile | Undesired enantiomer | Chiral HPLC, Chiral GC |
| 1-(3-Cyanophenyl)ethan-1-ol | Intermediate from ketone reduction | RP-HPLC, GC |
| Triethylamine | Reagent from transfer hydrogenation cardiff.ac.uk | GC, Ion-exchange Chromatography |
| Diastereomeric Salts | By-products of classical resolution | RP-HPLC |
Enantiomeric Purity Assessment in Reaction Progress
For a chiral compound like this compound, confirming the enantiomeric purity is arguably the most crucial analytical task. The presence of the unwanted (S)-enantiomer can have significant implications. Therefore, methods to separate and quantify the two enantiomers are essential, not only for final product release but also for monitoring the progress of asymmetric syntheses or chiral resolutions. nih.govnih.gov
The gold standard for determining enantiomeric purity is chiral chromatography, particularly chiral HPLC. wvu.edu This direct method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govlibretexts.org By injecting a sample of the reaction mixture at various time points, the ratio of the (R)- and (S)-enantiomers can be determined, allowing for real-time monitoring of the reaction's enantioselectivity.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak IA, ID), are often highly effective in separating the enantiomers of primary amines. rsc.orgnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a basic additive (like diethylamine), is critical for achieving optimal separation. rsc.org
Table 5: Example Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition | Rationale |
| Column | Chiralpak ID (amylose-based CSP) rsc.org | The chiral selector provides differential interaction with the enantiomers. |
| Mobile Phase | Acetonitrile/Water/Ammonia Solution (90:10:0.1, v/v/v) rsc.org | The organic modifier and basic additive are optimized for resolution and peak shape. |
| Flow Rate | 1.0 mL/min | Controls separation time and efficiency. |
| Detection | UV at 220 nm | Both enantiomers have identical UV spectra and can be detected. |
| Analysis | The area of each enantiomer peak is integrated to calculate the enantiomeric excess (% e.e.). | Quantifies the purity of the desired (R)-enantiomer. |
In addition to chiral HPLC, chiral GC can also be used. This technique often requires derivatization of the amine with a chiral or achiral reagent to produce volatile diastereomers or enantiomers that can be separated on a chiral GC column. cat-online.com
Role of R 3 1 Aminopropyl Benzonitrile As a Chiral Building Block
Utilization in the Synthesis of Complex Chiral Molecules
The strategic incorporation of (R)-3-(1-Aminopropyl)benzonitrile allows for the introduction of a specific stereocenter, which is crucial in the synthesis of biologically active compounds and other complex molecular architectures. semanticscholar.org Chiral building blocks like this amine are fundamental to modern asymmetric synthesis, providing a reliable source of chirality that can be elaborated into a variety of functional groups and molecular frameworks. nih.gov The synthesis of complex chiral molecules often relies on a toolbox of such pre-formed chiral fragments, streamlining the synthetic route and avoiding the need for challenging and often less efficient asymmetric transformations at later stages. tdl.org
The nitrile group present in this compound offers a wide range of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. This versatility allows for the diversification of the molecular scaffold, leading to the generation of libraries of chiral compounds for applications such as drug discovery. nih.govenamine.net
Table 1: Examples of Complex Chiral Molecules Derived from Chiral Building Blocks
| Chiral Building Block | Resulting Complex Molecule Type | Significance |
| This compound | Chiral Amines and Derivatives | Important pharmacophores in numerous drugs. rsc.org |
| Chiral α-Aminosilanes | Mimics of natural α-amino acids | Used in protease inhibitors. dicp.ac.cn |
| Chiral Propargylamines | Precursors to chiral α-aminoalkyl-1,2,3-triazoles | Potential biological activity. thieme-connect.de |
| Chiral Homoallylic Amines | Versatile synthetic intermediates | Building blocks for various natural products and pharmaceuticals. nih.gov |
Stereoselective Introduction of the Aminopropyl-Benzonitrile Moiety
The stereoselective introduction of the aminopropyl-benzonitrile moiety into a target molecule is a key aspect of its utility. Asymmetric synthesis methods are paramount in achieving high enantiomeric purity. mdpi.com Techniques such as asymmetric hydrogenation of corresponding imines or reductive amination of ketones, often employing chiral catalysts, are common strategies to produce this and similar chiral amines. rsc.orgdicp.ac.cn The development of efficient and highly stereoselective catalytic systems is a continuous area of research, aiming to provide access to these valuable building blocks in an economical and environmentally friendly manner. nih.govdicp.ac.cn
The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome. For instance, palladium-catalyzed asymmetric hydrogenation of silylimines has been shown to produce chiral α-aminosilanes with excellent enantioselectivities. dicp.ac.cn Similarly, iridium-catalyzed asymmetric reductive amination using bulky phosphoramidite (B1245037) ligands enables the efficient synthesis of chiral β-arylamines. rsc.org These methodologies underscore the importance of catalyst design in achieving the desired stereoisomer.
Scaffold for Ligand Design in Asymmetric Catalysis
Beyond its role as a direct building block, the this compound scaffold can be modified and incorporated into the structure of chiral ligands for asymmetric catalysis. nih.govnih.gov The amine functionality provides a convenient handle for derivatization, allowing for the attachment of coordinating groups such as phosphines, oxazolines, or other moieties capable of binding to a metal center. The inherent chirality of the aminopropyl backbone can induce asymmetry in the catalytic environment, thereby controlling the stereochemical course of a reaction.
The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. By systematically modifying the structure of ligands derived from scaffolds like this compound, researchers can fine-tune the steric and electronic properties of the catalyst to achieve high enantioselectivity and reactivity for a specific transformation. nih.gov This scaffold-oriented approach allows for the development of new and improved catalytic systems for the synthesis of a wide range of chiral molecules. nih.gov
Future Research Directions and Perspectives for R 3 1 Aminopropyl Benzonitrile
The chiral amine (R)-3-(1-Aminopropyl)benzonitrile is a significant building block in medicinal and synthetic chemistry. While established methods for its synthesis exist, ongoing research aims to enhance efficiency, sustainability, and versatility. The future of this compound's chemistry lies in the adoption of cutting-edge synthetic and analytical paradigms. This article explores key future research directions, focusing on novel synthetic routes, expanded reactivity, advanced characterization, computational design, and the integration of sustainable manufacturing processes.
Q & A
Basic: What are the optimal synthetic routes for (R)-3-(1-Aminopropyl)benzonitrile, and how does the chiral center influence reaction conditions?
Answer:
The synthesis typically involves catalytic hydrogenation of a nitrile precursor followed by chiral resolution. Key steps include:
- Catalytic asymmetric hydrogenation : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to introduce stereochemistry at the aminopropyl group .
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives to isolate the (R)-enantiomer .
- Purification : Continuous flow reactors improve yield and enantiomeric excess (ee) by minimizing racemization during scale-up .
Data Note: Industrial-scale protocols prioritize ee >98% via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers evaluate enantiomer-specific biological activity of this compound in enzyme inhibition assays?
Answer:
- Enzyme binding assays : Compare (R)- and (S)-enantiomers using fluorescence polarization or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., oxidoreductases) to identify stereospecific binding pockets .
- Contradiction resolution : If IC50 discrepancies arise between enantiomers (e.g., 0.85 µM vs. 2.0 µM in PDI inhibition ), validate via orthogonal assays (e.g., isothermal titration calorimetry) to rule out assay-specific artifacts.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., benzonitrile C≡N stretch at ~2230 cm<sup>-1</sup> in IR) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to quantify ee .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]<sup>+</sup> m/z 189.1264) .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., antiviral vs. anticancer effects)?
Answer:
- Target profiling : Use kinase/phosphatase panels to identify off-target interactions (e.g., HIV Vif inhibition at 0.5 µM vs. cancer-related protein inhibition at 2.0 µM ).
- Cellular context : Validate in isogenic cell lines (wild-type vs. CRISPR-edited targets) to isolate mechanism-specific effects.
- Meta-analysis : Cross-reference patent data (e.g., TADF material patents ) for undisclosed biological screening results.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H302/H313 hazards ).
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitrile precursors) .
- Waste disposal : Segregate nitrile-containing waste for incineration to avoid environmental release .
Advanced: How can in silico modeling guide the optimization of this compound derivatives for enhanced target selectivity?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., PDI ).
- QSAR modeling : Train models on IC50 data from analogs (e.g., cyclopropylmethylamino derivatives ) to prioritize substituents.
- ADMET prediction : SwissADME to assess solubility/logP, ensuring derivatives meet Lipinski’s Rule of Five .
Basic: How to troubleshoot low yields in asymmetric synthesis of this compound?
Answer:
- Catalyst screening : Test alternative chiral ligands (e.g., Josiphos instead of BINAP) to improve enantioselectivity .
- Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize hydrogenation time/temperature.
- Impurity control : Analyze byproducts (e.g., racemic mixtures) via LC-MS and adjust chiral stationary phases in purification .
Advanced: What spectroscopic methods resolve ambiguities in the stereochemistry of this compound derivatives?
Answer:
- Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and DFT-simulated spectra .
- NOESY NMR : Detect through-space correlations between the aminopropyl group and aromatic protons to confirm spatial arrangement .
Basic: What storage conditions maximize the stability of this compound?
Answer:
- Temperature : Store at -20°C in sealed, argon-flushed vials to prevent oxidation .
- Solubility : Dissolve in anhydrous DMSO (≤10 mM) for long-term biological assay use; avoid aqueous buffers to limit hydrolysis .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Scaffold diversification : Introduce substituents at the benzonitrile ring (e.g., halogenation ) or modify the aminopropyl chain (e.g., cyclopropyl ).
- Activity cliffs : Compare analogs with minor structural changes (e.g., 3- vs. 4-substituted benzonitriles ) to map critical pharmacophores.
- Data integration : Use cheminformatics tools (e.g., KNIME) to correlate IC50, ee, and steric parameters in a unified model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
